1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. The resulting intermediate is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide and a catalytic amount of lithium hydride to yield the final product . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its antibacterial properties and its ability to inhibit certain enzymes.
Medicine: Research has explored its potential as a therapeutic agent for conditions like bacterial infections and enzyme-related disorders.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological processes in bacteria, leading to their growth inhibition .
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine can be compared with other benzenesulfonamide derivatives:
Sulfanilamide: A well-known antibacterial agent that also inhibits folic acid synthesis in bacteria.
Sulfamethoxazole: Another antibacterial agent used in combination with trimethoprim.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: A compound with potential therapeutic applications for Alzheimer’s disease. The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in medicinal chemistry
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,5-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11-7-12(2)10-16(9-11)21(17,18)13-3-4-14-15(8-13)20-6-5-19-14/h3-4,8,11-12H,5-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUCTTBEYBXANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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